

A Comparative Guide to the Efficacy of Substituted Nicotinamides

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Compound of Interest

Compound Name: *2-Chloro-4,6-dimethylnicotinamide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various substituted nicotinamides, a class of compounds garnering significant interest for their therapeutic potential in a range of diseases, from cancer to age-related metabolic disorders. By summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to serve as a valuable resource for the scientific community.

Quantitative Efficacy of Substituted Nicotinamides

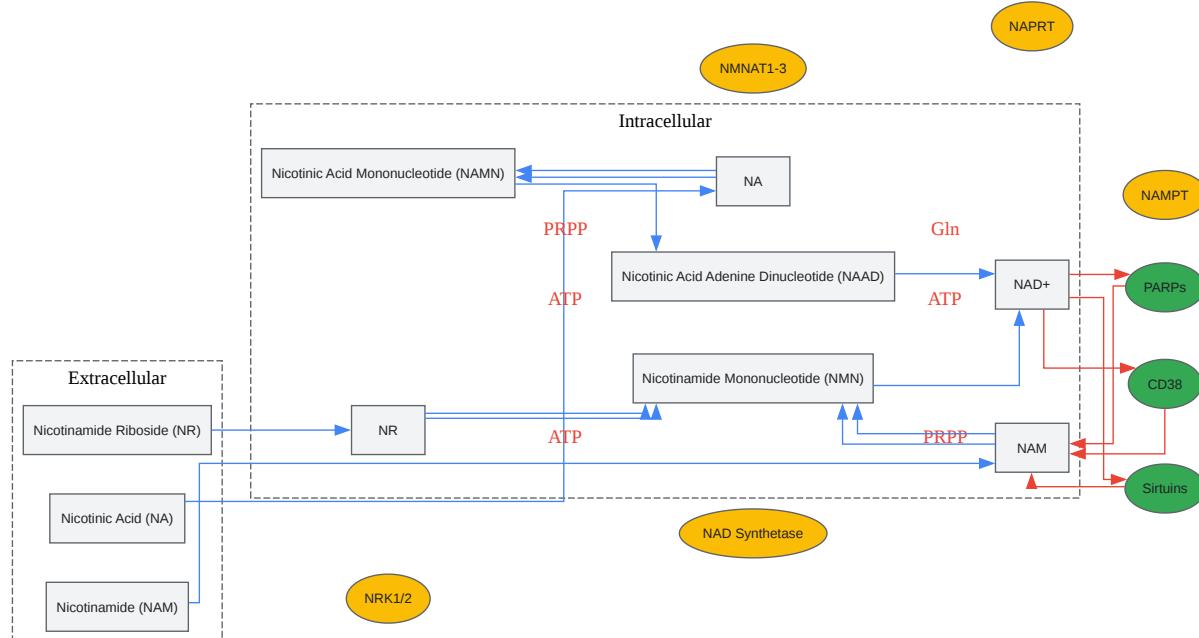
The following table summarizes the in vitro efficacy of several substituted nicotinamide derivatives against various biological targets. This data, compiled from multiple studies, allows for a direct comparison of the potency of these compounds.

Compound ID	Target	Assay Type	IC50 (µM)	Cell Line(s)	Reference
AH2-15c	ALKBH2	Fluorescence Polarization	0.031	-	[1]
AH2-14c	ALKBH2	Cellular Assay	-	U87 (Glioblastoma)	[1]
Compound 10	VEGFR-2	Enzyme Inhibition	0.145	-	[2]
Compound 11	VEGFR-2	Enzyme Inhibition	0.0866	-	[2]
Compound 6	VEGFR-2	Enzyme Inhibition	0.2919	-	[2]
Compound 7	VEGFR-2	Enzyme Inhibition	0.2502	-	[2]
Compound 10		Cytotoxicity	-	15.4	HCT-116 [2]
Compound 10		Cytotoxicity	-	9.8	HepG2 [2]
Compound 7		Cytotoxicity	-	15.7	HCT-116 [2]
Compound 7		Cytotoxicity	-	15.5	HepG2 [2]
Compound 1	NAMPT Inhibition	Cell-free coupled enzyme	27	-	[3]
Compound 9	NAMPT Inhibition	Cell-free coupled enzyme	48	-	[3]
FK866	NAMPT Inhibition	Cell-free coupled enzyme	0.00036	-	[3]

Compound 16g	Antifungal (C. albicans)	MIC Assay	0.25 (µg/mL)	SC5314	[4]
Nicotinamide	Melanoma Cell Viability	Cell Counting	-	A375, SK-MEL-28, B16-F10	[5][6]

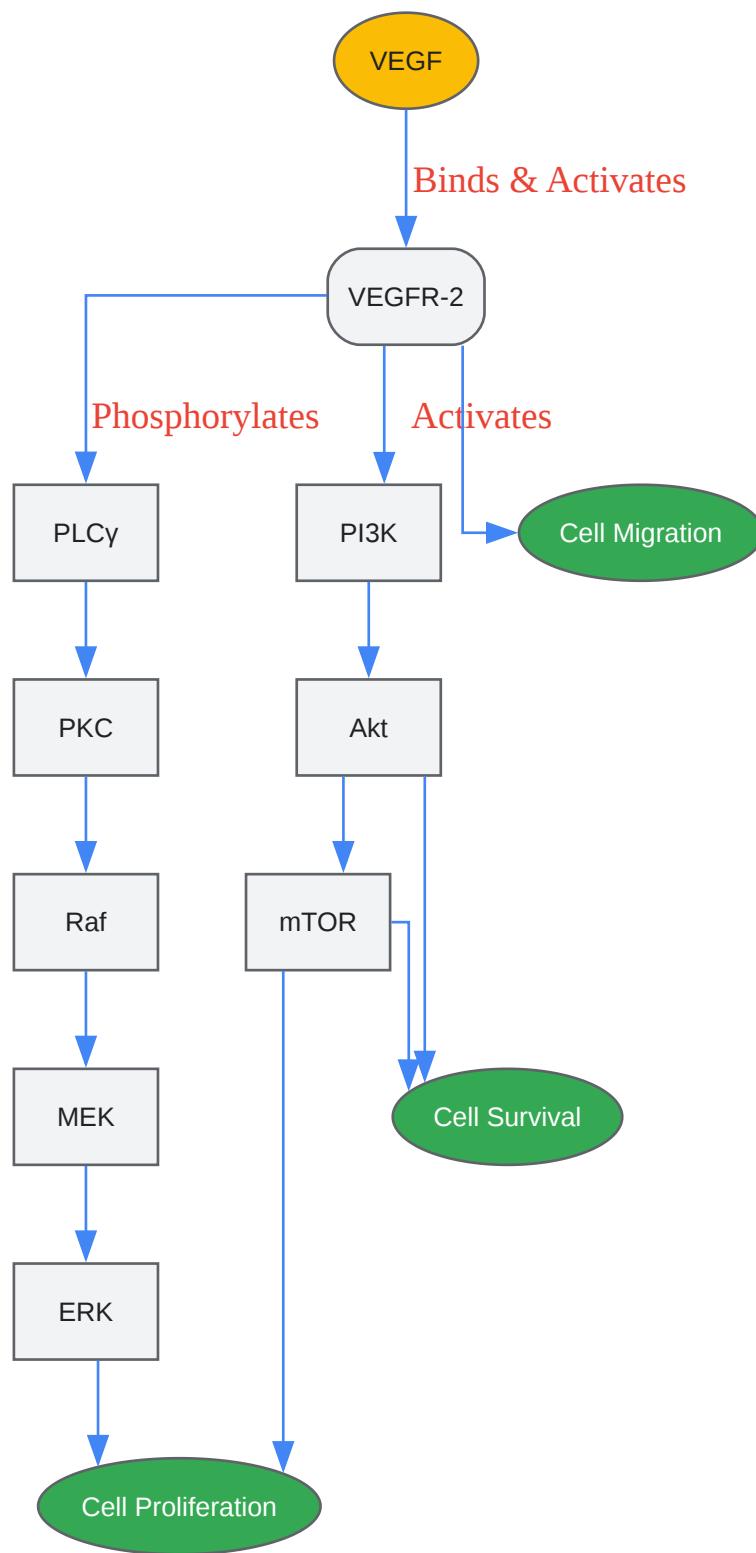
Key Signaling Pathways

To understand the mechanism of action of substituted nicotinamides, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate two key pathways: the NAD⁺ salvage pathway, which is central to the metabolism of many nicotinamide derivatives, and the VEGFR-2 signaling pathway, a common target for anti-cancer nicotinamides.



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Caption: The NAD⁺ Salvage Pathway.



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Caption: The VEGFR-2 Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing researchers with the necessary information to replicate and build upon these findings.

In Vitro VEGFR-2 Enzyme Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the VEGFR-2 kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of substituted nicotinamides against VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 as a generic substrate
- Adenosine triphosphate (ATP), [γ -³²P]ATP
- Test compounds (substituted nicotinamides)
- Sorafenib (positive control)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- 96-well filter plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compounds and sorafenib in DMSO.
- In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound or control.

- Initiate the kinase reaction by adding a mixture of ATP and [γ -³²P]ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ -³²P]ATP.
- Dry the filter plate and add a scintillation cocktail.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to the control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a substituted nicotinamide that inhibits cell growth by 50% (IC₅₀).

Materials:

- Cancer cell lines (e.g., HCT-116, HepG2)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds (substituted nicotinamides)
- Doxorubicin or another standard cytotoxic agent (positive control)

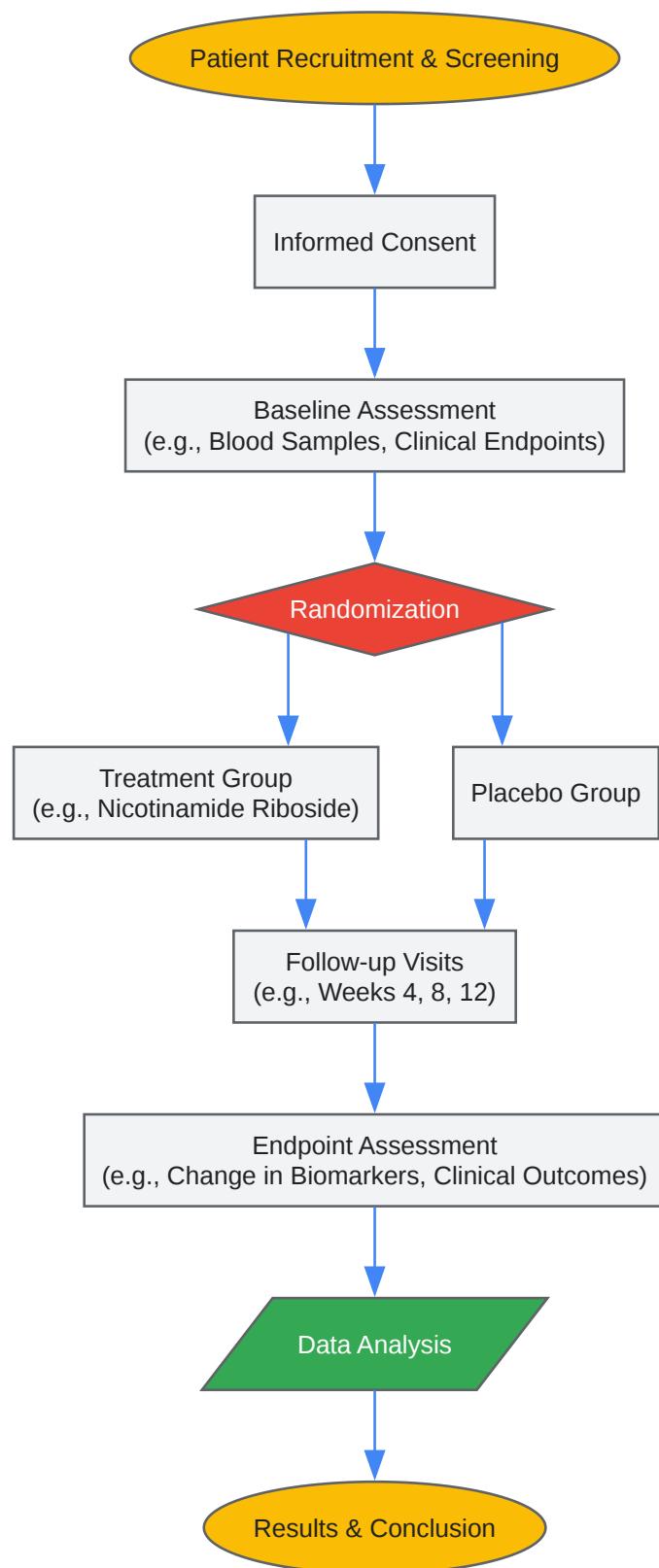
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds or control for a specified period (e.g., 48 or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Clinical Trials of Nicotinamide Riboside (NR)

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial evaluating the efficacy of a substituted nicotinamide like NR.



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Caption: A typical clinical trial workflow.

This guide provides a snapshot of the current research landscape for substituted nicotinamides. The presented data and protocols are intended to facilitate further investigation and drug development in this promising field. Researchers are encouraged to consult the cited literature for more in-depth information.

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